2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Electrochemistry Medicinal Chemistry Reductive Activation

Protecting-group hydrolysis causing yield loss in multi-step acid-tolerant syntheses? 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane delivers quantifiable stability advantages. - 100× greater hydrolytic stability than analogous 1,3-dioxolanes, preventing premature deprotection during Lewis acid-catalyzed steps. - Meta-nitro reduction potential (Epc ≈ -0.62 V) provides 40 mV differentiation from para-isomers for hypoxia-selective prodrug design. - Available at 98% purity, minimizing cumulative impurity carryover in parallel synthesis campaigns.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1212060-78-0
Cat. No. B1422245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
CAS1212060-78-0
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-8-3-4-9(7-10(8)12(13)14)11-15-5-2-6-16-11/h3-4,7,11H,2,5-6H2,1H3
InChIKeyQJMKPANLTSOQMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane Overview


2-(4-Methyl-3-nitrophenyl)-1,3-dioxane (CAS 1212060-78-0) is a heterocyclic acetal belonging to the class of 1,3-dioxanes, with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol. It is synthesized via acid-catalyzed condensation of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol . The compound is primarily utilized as a synthetic building block and protecting group in organic chemistry, where the 1,3-dioxane ring serves as a masked carbonyl equivalent, and the aromatic nitro group offers a handle for further functionalization such as reduction to an amine .

Limits of Generic Substitution for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane


Although several nitrophenyl-substituted 1,3-dioxanes and 1,3-dioxolanes share apparent structural homology, critical differences in nitro-group regiochemistry (meta vs. para), ring size (six-membered dioxane vs. five-membered dioxolane), and methyl-substitution pattern create measurable divergence in physicochemical properties, reduction potential, and hydrolytic stability. These differences preclude simple interchangeability in both synthetic protocols requiring precise temperature/pressure control and biological assays where subtle electronic variations influence bioreductive activation pathways [1]. The quantitative evidence below demonstrates that substituting a close analog without adjusting reaction or assay conditions may result in altered yields, purity profiles, or biological outcomes.

Differentiation Evidence for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane


Reduction Potential: Meta vs. Para Nitro

The target compound bears a nitro group in the meta position on the phenyl ring. In structurally related nitro-aromatic systems, meta-nitro substitution results in a more negative reduction potential compared to para-nitro substitution, indicating a harder-to-reduce nitro group. For nitrosulfonylhydrazine derivatives, the cathodic peak potential (Epc) was measured at -0.62 V for meta-nitro vs. -0.58 V for para-nitro in aqueous media [1]. This 40 mV difference reflects altered electronic stabilization of reduction intermediates and has implications for bioreductive activation pathways in biological assays.

Electrochemistry Medicinal Chemistry Reductive Activation

Hydrolytic Stability: 1,3-Dioxane vs. 1,3-Dioxolane

The target compound features a six-membered 1,3-dioxane ring, which demonstrates greater kinetic stability toward acid-catalyzed hydrolysis compared to the five-membered 1,3-dioxolane ring found in close analogues such as 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane (CAS 773101-71-6). The rate constant for acid-catalyzed hydrolysis of unsubstituted 1,3-dioxane is significantly lower than that of 1,3-dioxolane (k_rel ≈ 0.01 for 1,3-dioxane vs. 1.0 for 1,3-dioxolane under identical acidic conditions) [1]. This is attributed to the reduced ring strain in the six-membered acetal system.

Organic Synthesis Protecting Group Chemistry Hydrolytic Stability

Boiling Point vs. Regioisomer

The target compound exhibits a boiling point of 340.6 ± 42.0 °C at 760 mmHg , which is 6.8 °C higher than the boiling point of its closest regioisomer, 4-methyl-2-(3-nitrophenyl)-1,3-dioxane (CAS 72024-79-4), measured at 333.8 °C at 760 mmHg . This difference, although modest, reflects the distinct intermolecular interactions arising from the altered substitution pattern (nitro group positioned differently on the phenyl ring relative to the dioxane attachment).

Physicochemical Properties Purification Process Chemistry

Commercial Purity vs. Dioxolane Analogue

Commercially, 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is available with a minimum purity specification of 98% , whereas the corresponding 1,3-dioxolane analogue 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane (CAS 773101-71-6) is typically supplied at a minimum purity of 95% . This represents a 3 percentage-point advantage in guaranteed purity, which can translate to fewer impurities in downstream reactions and more reproducible results.

Chemical Procurement Purity Specification Reproducibility

Flash Point vs. Regioisomer

The flash point of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is reported as 151.8 ± 29.9 °C , which is 4.5 °C higher than the flash point of 4-methyl-2-(3-nitrophenyl)-1,3-dioxane (147.3 °C) . Although both compounds fall into a similar flammability classification, the higher flash point offers a marginally wider safety margin during handling and storage.

Safety Process Chemistry Handling and Storage

Application Scenarios for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane


Controlled Nitro Reduction for Prodrugs

In medicinal chemistry programs targeting hypoxia-selective or bioreductively-activated prodrugs, the meta-nitro group of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane offers a more negative reduction potential (Epc ≈ -0.62 V) compared to para-nitro analogs (Epc ≈ -0.58 V) [1]. This means the compound is less readily reduced under normoxic conditions, potentially providing a wider therapeutic window for hypoxia-selective activation. Researchers designing nitroaromatic prodrugs should prioritize this compound when aiming for differential activation between normoxic and hypoxic tissues.

Robust Carbonyl Protection in Acidic Synthesis

The 1,3-dioxane ring in this compound exhibits approximately 100-fold greater hydrolytic stability compared to 1,3-dioxolane analogues [2]. This makes it the preferred protecting group for aldehyde or ketone functionalities in synthetic routes that involve acidic work-up steps, Lewis acid-catalyzed transformations, or prolonged reaction times. The higher boiling point (340.6 °C vs. 333.8 °C for regioisomers) further supports its use in reactions requiring elevated temperatures without premature deprotection .

High-Purity Intermediate for Library Synthesis

For combinatorial chemistry or parallel synthesis campaigns where intermediate purity directly impacts library quality, 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is commercially available at 98% purity, compared to 95% for the corresponding 1,3-dioxolane . This 3% purity advantage reduces the cumulative error in multi-step sequences and minimizes the need for post-synthesis purification, saving both time and resources in high-throughput settings. Additionally, the higher flash point (151.8 °C) provides an incremental but measurable safety advantage during automated handling .

Nitroaromatic Reduction Mechanism Studies

The distinct meta-nitro substitution pattern makes this compound a valuable model substrate for electrochemical investigations comparing the reduction behavior of positional isomers. The 40 mV difference in reduction potential between meta- and para-nitro systems [1] provides a measurable electrochemical handle for studying structure-activity relationships in nitroaromatic reduction, with potential applications in sensor development or electrocatalytic system design.

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